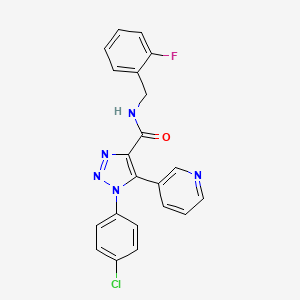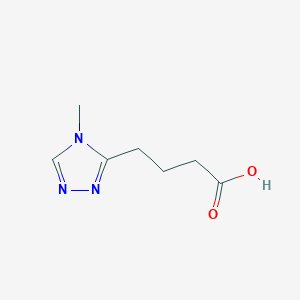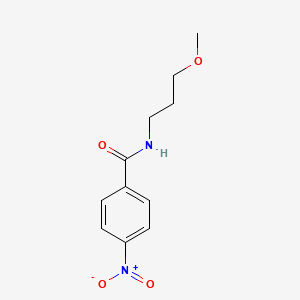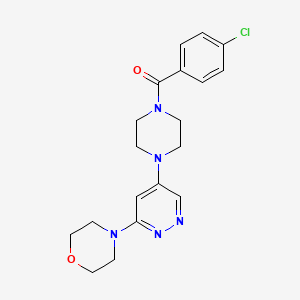![molecular formula C21H18ClN5O2 B2736796 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 887457-73-0](/img/structure/B2736796.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . It has been associated with potential antitumor activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged scaffold in biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with its synthesis . For instance, the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Applications De Recherche Scientifique
Antitumor Activity
Several studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. A study by El-Morsy et al. (2017) synthesized a new series of these derivatives and evaluated their activity against the human breast adenocarcinoma cell line MCF7. Among the new series, one particular derivative showed significant activity, suggesting potential in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
Radiosynthesis for Imaging
In the context of imaging, Dollé et al. (2008) reported on the synthesis of radioligands for imaging the translocator protein (18 kDa) with PET. This included the development of certain pyrazolo[1,5-a]pyrimidineacetamides, which are crucial for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Antimicrobial Activity
Research by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety. These compounds were tested and evaluated as antimicrobial agents, indicating the compound's potential in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal and Antibacterial Potential
A study by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential, showcasing a diverse range of applications (Deohate & Palaspagar, 2020).
Neuroinflammation PET Imaging
Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This work is significant for neuroinflammation PET imaging (Damont et al., 2015).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not clear from the available data, similar compounds have been found to inhibit cellular proliferation and induce phenotypes consistent with Aurora kinase inhibition . They have also been found to inhibit CDK2/cyclin A2, which is a target for cancer treatment .
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-6-7-14(2)18(8-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPRNNZVLXWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2736714.png)


![(1R,5S)-N-((3S,5S,7S)-adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)
![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)



![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2736729.png)

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)

